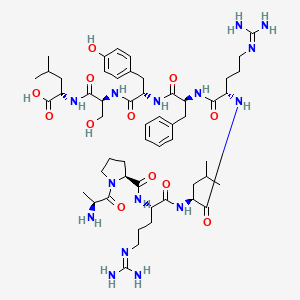

Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl-tyrosyl-seryl-leucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl-tyrosyl-seryl-leucine is an oligopeptide composed of nine amino acids. Oligopeptides are short chains of amino acids, typically containing between two and twelve residues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this oligopeptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), along with organic solvents like dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the production of this oligopeptide may involve automated peptide synthesizers that can handle large-scale synthesis with high precision and efficiency. The process would still follow the principles of SPPS but would be optimized for higher throughput and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: This oligopeptide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize specific amino acids within the peptide.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce disulfide bonds or other oxidized functional groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or tosylates.

Major Products Formed: The major products of these reactions would depend on the specific amino acids involved and the reaction conditions used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds can result in the formation of free thiol groups.

Applications De Recherche Scientifique

This oligopeptide has several scientific research applications:

Chemistry: It can be used as a model compound to study peptide synthesis and stability.

Biology: The oligopeptide can serve as a substrate or inhibitor in enzymatic studies, helping to elucidate enzyme-substrate interactions.

Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs or as a biomarker for certain diseases.

Industry: The oligopeptide can be used in the production of bioactive peptides for various industrial applications, including cosmetics and food additives.

Mécanisme D'action

The mechanism by which this oligopeptide exerts its effects depends on its molecular targets and pathways involved. For example, if the oligopeptide interacts with specific receptors or enzymes, it may modulate signaling pathways or metabolic processes. The exact mechanism would need to be determined through experimental studies.

Comparaison Avec Des Composés Similaires

This oligopeptide can be compared with other similar oligopeptides, such as:

Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl-tyrosyl-seryl-glycine: A similar oligopeptide with glycine replacing leucine.

Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl-tyrosyl-seryl-lysine: Another variant with lysine replacing leucine.

The uniqueness of this oligopeptide lies in its specific sequence of amino acids, which can influence its biological activity and stability.

Activité Biologique

Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl-tyrosyl-seryl-leucine (APRALPYS) is a complex oligopeptide composed of nine amino acids. The specific sequence and composition of APRALPYS suggest potential biological activities that could be leveraged in various fields, including pharmacology and biochemistry. This article explores the biological activity of APRALPYS, highlighting its synthesis, interaction with biological systems, and potential therapeutic applications.

Synthesis and Properties

APRALPYS can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form the desired peptide chain. The molecular formula of APRALPYS is C53H83N15O12, with a molecular weight of approximately 1122.3 g/mol .

Key Properties

- CAS Number : 87549-52-8

- Molecular Weight : 1122.3 g/mol

- Purity : Minimum purity of 95% is typically required for research applications .

Biological Activity

The biological activity of APRALPYS is influenced by its amino acid composition. Each amino acid contributes unique properties, potentially affecting cell signaling, enzymatic activity, and receptor interactions.

- Cell Signaling : Oligopeptides like APRALPYS may act as signaling molecules, influencing cellular responses through pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

- Antioxidant Activity : Certain amino acids in the sequence, such as tyrosine and phenylalanine, are known to exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Neuroprotective Effects : Some studies suggest that peptides can have neuroprotective effects by modulating neurotransmitter release or protecting against neurodegeneration.

Case Studies and Research Findings

Several studies have investigated the effects of similar oligopeptides on biological systems:

- Neuroprotective Study : A study on a related oligopeptide demonstrated its ability to reduce neuronal apoptosis in models of neurodegeneration, suggesting that APRALPYS may possess similar protective qualities .

- Antioxidant Properties : Research has shown that peptides containing tyrosine residues can scavenge free radicals and reduce oxidative damage in cellular models .

- Cell Proliferation : A comparative analysis indicated that oligopeptides with similar sequences enhanced cell proliferation in vitro, likely through growth factor-like activities .

Comparative Analysis with Similar Compounds

To understand the unique properties of APRALPYS, it is useful to compare it with similar oligopeptides:

| Oligopeptide Sequence | Molecular Weight | Biological Activity |

|---|---|---|

| Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl | 1122.3 g/mol | Neuroprotective |

| Alanyl-prolyl-glycyl-leucyl-arginyl | 1120.5 g/mol | Antioxidant |

| Alanyl-prolyl-seryl-leucyl-lysine | 1118.4 g/mol | Growth factor activity |

This table illustrates how variations in amino acid composition can lead to differences in biological activity.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83N15O12/c1-29(2)24-37(63-44(72)36(15-10-22-60-53(57)58)62-49(77)42-16-11-23-68(42)50(78)31(5)54)45(73)61-35(14-9-21-59-52(55)56)43(71)64-38(26-32-12-7-6-8-13-32)46(74)65-39(27-33-17-19-34(70)20-18-33)47(75)67-41(28-69)48(76)66-40(51(79)80)25-30(3)4/h6-8,12-13,17-20,29-31,35-42,69-70H,9-11,14-16,21-28,54H2,1-5H3,(H,61,73)(H,62,77)(H,63,72)(H,64,71)(H,65,74)(H,66,76)(H,67,75)(H,79,80)(H4,55,56,59)(H4,57,58,60)/t31-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDUQVHQAYSLBL-YICAFACKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83N15O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1122.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87549-52-8 |

Source

|

| Record name | alpha-Bag cell peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.